2,6-Di-9H-carbazol-9-yl-4-phenyl-3,5-pyridinedicarbonitrile
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Overview
Description
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that features a unique structure combining carbazole and pyridine units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile typically involves the coupling of fluoro-substituted pyridines with carbazole derivatives. A catalyst-free C-N coupling reaction is often employed, which results in high yields of 85-95%. The reaction conditions usually involve the use of solvents such as dichloromethane and tetrahydrofuran, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the carbazole units, can lead to the formation of various derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various carbazole-pyridine hybrid compounds, which have applications in OLEDs and other electronic devices .
Scientific Research Applications
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in bioelectronic devices.
Industry: It is used in the production of OLEDs, electrochromic devices, and other electronic components.
Mechanism of Action
The mechanism by which 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound acts as a bipolar host material with high triplet energy and carrier mobilities, making it suitable for use in OLEDs. The molecular targets include the electronic states of the carbazole and pyridine units, which interact to produce the desired electronic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-di(9H-carbazol-9-yl)pyridine: This compound is similar in structure but lacks the phenyl and dicarbonitrile groups, which can affect its electronic properties.
3,6-di(2-thienyl)carbazole: Another similar compound that features thiophene units instead of pyridine, leading to different electronic characteristics.
Uniqueness
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is unique due to its combination of carbazole and pyridine units with phenyl and dicarbonitrile groups. This unique structure provides it with distinct electronic properties that are advantageous for use in advanced electronic devices .
Properties
Molecular Formula |
C37H21N5 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2,6-di(carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C37H21N5/c38-22-29-35(24-12-2-1-3-13-24)30(23-39)37(42-33-20-10-6-16-27(33)28-17-7-11-21-34(28)42)40-36(29)41-31-18-8-4-14-25(31)26-15-5-9-19-32(26)41/h1-21H |
InChI Key |
GPDAJUNZBOTVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86)C#N |
Origin of Product |
United States |
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